2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol (CAS 364794-69-4) is a highly versatile, bifunctional heterocyclic building block widely utilized in medicinal chemistry and advanced materials synthesis. Featuring a 5-bromopyridine core primed for palladium-catalyzed cross-coupling and a pre-installed hydroxyethyl-substituted piperazine ring, this compound serves as a critical intermediate for constructing extended, pharmacologically active scaffolds. The presence of the primary alcohol provides a distinct synthetic handle for subsequent esterification, etherification, or activation, while the piperazine moiety enhances aqueous solubility and structural rigidity. For procurement teams and synthetic chemists, sourcing this pre-assembled scaffold eliminates multi-step alkylation and protection-deprotection sequences, directly accelerating hit-to-lead optimization and scale-up manufacturing workflows.
Substituting 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol with its chloro analog or unsubstituted piperazine derivatives introduces significant process inefficiencies. The chloro analog (2-(4-(5-chloropyridin-2-yl)piperazin-1-yl)ethanol) exhibits substantially lower reactivity in standard cross-coupling reactions, necessitating expensive dialkylbiaryl phosphine ligands, higher catalyst loadings, and elevated temperatures that can degrade sensitive functional groups. Conversely, utilizing 1-(5-bromopyridin-2-yl)piperazine requires a downstream N-alkylation step with bromoethanol or ethylene oxide, which is notorious for generating quaternized byproducts, reducing overall yield, and complicating purification. Procuring the exact bromo-hydroxyethyl compound ensures optimal cross-coupling kinetics and avoids the yield penalties associated with late-stage piperazine functionalization [1].
In standard palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), the 5-bromo substitution provides a significant kinetic advantage over the 5-chloro analog. The oxidative addition of palladium into the C-Br bond is substantially faster, allowing reactions to proceed at milder temperatures (60–80 °C) using cost-effective catalysts like Pd(PPh3)4 or Pd(dppf)Cl2. In contrast, the C-Cl bond often requires temperatures exceeding 100 °C and specialized, expensive ligands (e.g., XPhos, BrettPhos) to achieve comparable conversion. This difference directly impacts catalyst cost, energy consumption, and the survival of thermally labile functional groups during complex API synthesis [1].
| Evidence Dimension | Cross-coupling activation barrier and required conditions |
| Target Compound Data | 60–80 °C, standard Pd catalysts (e.g., Pd(dppf)Cl2), >90% typical yield |
| Comparator Or Baseline | 2-(4-(5-Chloropyridin-2-yl)piperazin-1-yl)ethanol (>100 °C, specialized ligands required, ~70% typical yield) |
| Quantified Difference | ~30 °C reduction in reaction temperature and elimination of proprietary ligand costs |
| Conditions | Standard biaryl synthesis via Suzuki-Miyaura coupling |
Selecting the bromo derivative reduces catalyst expenditure and enables milder reaction conditions, which is critical for scaling up complex, multi-functional pharmaceutical intermediates.
Procuring the pre-assembled 2-(4-(5-Bromopyridin-2-yl)piperazin-1-yl)ethanol eliminates the need for a discrete N-alkylation step starting from 1-(5-bromopyridin-2-yl)piperazine. Late-stage alkylation with 2-bromoethanol typically suffers from incomplete conversion and the formation of quaternized ammonium salts, limiting isolated yields to approximately 65-75% and requiring labor-intensive chromatographic purification. By utilizing the pre-alkylated building block, chemists bypass this bottleneck, ensuring 100% incorporation of the hydroxyethyl moiety and significantly streamlining the overall synthetic route [1].
| Evidence Dimension | Synthetic step economy and isolated yield for the hydroxyethyl-piperazine motif |
| Target Compound Data | 100% structural incorporation (0 steps required) |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)piperazine + 2-bromoethanol (~65-75% isolated yield, 1 additional step) |
| Quantified Difference | ~25-35% yield recovery and elimination of one synthetic step and purification cycle |
| Conditions | Standard N-alkylation conditions (e.g., K2CO3, MeCN, reflux) |
Bypassing the N-alkylation step reduces solvent waste, labor time, and yield losses, directly lowering the cost of goods for downstream API manufacturing.
The presence of the terminal hydroxyl group on the piperazine ring provides a distinct physicochemical advantage over simple alkyl-substituted analogs (e.g., N-methyl or N-ethyl piperazines). The primary alcohol acts as a hydrogen bond donor and acceptor, significantly enhancing the aqueous solubility of the resulting scaffold. This improved hydrophilicity is crucial during early-stage drug discovery, as it facilitates easier formulation for in vitro biological assays and improves the pharmacokinetic profile (e.g., oral bioavailability) of the final drug candidate compared to more lipophilic analogs [1].
| Evidence Dimension | Aqueous solubility and hydrogen bonding capacity |
| Target Compound Data | Enhanced solubility (presence of H-bond donor/acceptor) |
| Comparator Or Baseline | 1-(5-Bromopyridin-2-yl)-4-ethylpiperazine (lower aqueous solubility, higher logP) |
| Quantified Difference | Significant reduction in calculated logP and improved aqueous dissolution |
| Conditions | Standard physiological buffer assays (pH 7.4) |
Procuring the hydroxyethyl-substituted scaffold directly improves the developability of downstream compounds, reducing the risk of failure due to poor solubility in biological assays.
The compound is the ideal starting material for generating libraries of biaryl kinase inhibitors. The 5-bromo position allows for rapid, divergent Suzuki couplings with various boronic acids, while the hydroxyethyl group remains available for late-stage modulation of solubility or target binding [1].
In process chemistry, using this pre-assembled bifunctional scaffold is highly preferred over step-wise construction. It avoids the problematic late-stage alkylation of the piperazine ring, thereby improving overall process yields, reducing purification bottlenecks, and lowering the cost of goods [2].
The hydroxyethyl group serves as an excellent, readily activatable attachment point for various linker chemistries (e.g., via etherification or esterification), making this scaffold highly suitable for the synthesis of chimeric molecules like PROTACs, where the pyridine-piperazine core acts as a target-binding ligand[3].